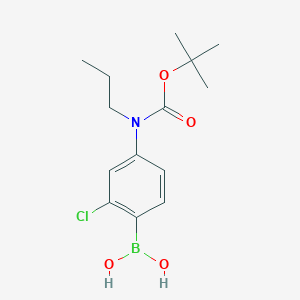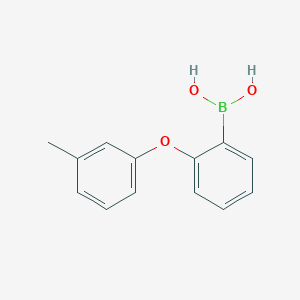![molecular formula C15H13BN2O4 B7956204 {4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7956204.png)
{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative characterized by its phenylboronic acid core and a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable boronic acid derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise addition of reagents and control of reaction parameters can help achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can convert the boronic acid to boronic alcohols.
Substitution: : The phenylboronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: : Reducing agents such as sodium borohydride are often used.
Substitution: : Palladium catalysts and suitable bases are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: : Boronic esters and borates.
Reduction: : Boronic alcohols.
Substitution: : Biaryl compounds.
Scientific Research Applications
{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid has diverse applications in scientific research:
Chemistry: : It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: : The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: : Its use in material science for the creation of advanced materials and coatings.
Mechanism of Action
The mechanism by which {4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid exerts its effects depends on its specific application. In drug discovery, for example, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to its specific structural features, including the 1,2,4-oxadiazole ring and the 4-methoxyphenyl group. Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. These compounds share the boronic acid core but differ in their substituents and functional groups, leading to variations in their chemical reactivity and applications.
List of Similar Compounds
Phenylboronic acid
4-Methoxyphenylboronic acid
3,5-Dimethoxyphenylboronic acid
2,4,6-Trihydroxyphenylboronic acid
Properties
IUPAC Name |
[4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O4/c1-21-13-8-4-11(5-9-13)15-17-14(18-22-15)10-2-6-12(7-3-10)16(19)20/h2-9,19-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWERNLFCPMYVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
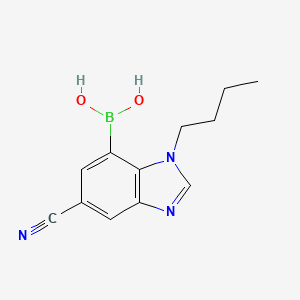
![[1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B7956133.png)
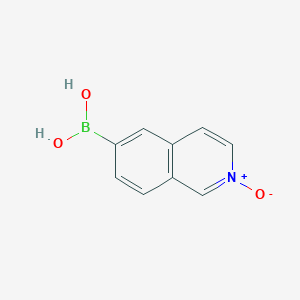
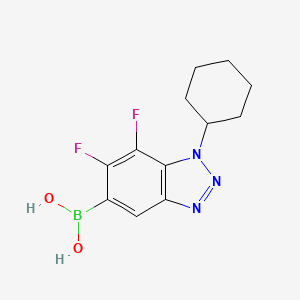
![[1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B7956162.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956168.png)
![[4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7956179.png)
![[3-(Dimethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956193.png)
![{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7956196.png)
![{1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7956198.png)
![{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7956199.png)
![{1-[4-(Piperidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7956210.png)
